[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol
CAS No.:
VCID: VC20437597
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol -](/images/structure/VC20437597.png)
Description |
The compound “[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol” is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The specific structure of this compound features a pyrazole ring substituted with a 4-tert-butylphenyl group at position 5 and a hydroxymethyl group at position 3. Structural CharacteristicsThe molecular formula of “[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol” is . Its structure includes:
This combination of structural features makes it a promising candidate for further exploration in pharmaceutical and material sciences. SynthesisThe synthesis of “[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol” typically involves:
Analytical CharacterizationThe compound can be characterized using several spectroscopic and analytical techniques:
Potential Applications
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol | ||||||||
Molecular Formula | C14H18N2O | ||||||||
Molecular Weight | 230.31 g/mol | ||||||||
IUPAC Name | [3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanol | ||||||||
Standard InChI | InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-17)15-16-13/h4-8,17H,9H2,1-3H3,(H,15,16) | ||||||||
Standard InChIKey | IFSKVUIDNLYQKR-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CO | ||||||||
PubChem Compound | 65709969 | ||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume